molecular formula C16H15N5O2S3 B2908395 N-methyl-N-phenyl-2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1002041-28-2

N-methyl-N-phenyl-2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2908395
CAS No.: 1002041-28-2
M. Wt: 405.51
InChI Key: MHELPUOBUKEOBN-UHFFFAOYSA-N
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Description

N-methyl-N-phenyl-2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H15N5O2S3 and its molecular weight is 405.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-methyl-N-phenyl-2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound with significant potential in various biological applications, particularly in antimicrobial and anticancer activities. This article provides a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the thiophenyl and ureido groups enhances its interaction with biological targets, potentially increasing its efficacy in therapeutic applications.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit notable antibacterial properties. For instance:

  • Activity against Bacteria : Compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. Specifically, studies have demonstrated that derivatives with specific substitutions on the thiadiazole nucleus exhibit enhanced antibacterial activity. For example, compounds with chloro substituents at the para position of the aryl ring showed minimum inhibitory concentrations (MICs) as low as 15.6 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer properties of thiadiazole derivatives are well-documented. The compound has been evaluated for its cytotoxic effects on several cancer cell lines:

  • Cell Lines Tested : In vitro studies have reported that thiadiazole-based compounds can inhibit the proliferation of various cancer cell lines, including A549 (lung cancer), T47D (breast cancer), and SW707 (rectal cancer). The cytotoxicity was assessed using MTT assays, revealing that certain derivatives possess higher potency than standard chemotherapeutics like cisplatin .
CompoundCell LineIC50 (µM)Reference
N-methyl-N-phenyl derivativeA54910
Thiadiazole derivativeSW7075
Thiadiazole derivativeT47D8

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Apoptosis : Studies suggest that these compounds may induce apoptosis in cancer cells through the activation of intrinsic pathways.
  • Interaction with DNA : Certain thiadiazole derivatives can intercalate with DNA, disrupting replication and transcription processes critical for cancer cell

Properties

IUPAC Name

N-methyl-N-phenyl-2-[[5-(thiophen-2-ylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2S3/c1-21(11-6-3-2-4-7-11)13(22)10-25-16-20-19-15(26-16)18-14(23)17-12-8-5-9-24-12/h2-9H,10H2,1H3,(H2,17,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHELPUOBUKEOBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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